molecular formula C18H100N22O24P8 B12729457 Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate CAS No. 93842-79-6

Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B12729457
CAS No.: 93842-79-6
M. Wt: 1256.9 g/mol
InChI Key: JLVYNZFXTOYJSQ-UHFFFAOYSA-N
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Description

Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate (CAS: 93842-79-6; EINECS: 299-059-5) is a highly functionalized polyphosphonate compound with a complex molecular architecture. Its structure features a linear 3,6,9,12-tetraazatetradecane backbone modified by twelve phosphonatomethyl (-CH₂PO₃²⁻) groups and four additional phosphonate moieties, forming a hexadecaammonium salt (molecular weight: 1,548.78 g/mol) . This compound is characterized by its high density of anionic phosphonate groups, which confer strong metal-chelating properties, making it suitable for applications in water treatment, corrosion inhibition, and biomedical research .

Properties

CAS No.

93842-79-6

Molecular Formula

C18H100N22O24P8

Molecular Weight

1256.9 g/mol

IUPAC Name

hexadecaazanium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C18H52N6O24P8.16H3N/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);16*1H3

InChI Key

JLVYNZFXTOYJSQ-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

The synthesis of Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate involves several steps. One common method includes the reaction of triethylenetetramine with formaldehyde and sodium cyanide, followed by the addition of phosphonic acid derivatives . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Chelating Agent : The compound acts as a chelating agent in coordination chemistry. Its ability to form stable complexes with metal ions is utilized in various chemical reactions.
  • Synthesis of Coordination Polymers : It serves as a precursor in the synthesis of coordination polymers that have applications in materials science.

Biology

  • Enzyme Inhibition : Research indicates that hexadecaammonium tetrakisphosphonate can inhibit certain enzymes by binding to active sites or altering enzyme conformation.
  • Protein Binding Studies : The compound is studied for its interactions with proteins, potentially influencing biochemical pathways and cellular processes.

Medicine

  • Therapeutic Potential : Investigations are ongoing into its use as a therapeutic agent for conditions related to calcium metabolism due to its ability to bind calcium ions effectively.
  • Drug Delivery Systems : The compound's structural properties may allow it to be used in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Industry

  • Water Treatment : It is employed in water treatment processes as a scale inhibitor and to remove heavy metals from wastewater.
  • Flame Retardants : The compound's phosphonate groups provide flame-retardant properties, making it useful in various industrial applications.

Data Tables

Application AreaSpecific UseMechanism
ChemistryChelating AgentForms stable complexes with metal ions
BiologyEnzyme InhibitionBinds to active sites on enzymes
MedicineTherapeutic AgentBinds calcium ions for bone health
IndustryWater TreatmentRemoves heavy metals from wastewater

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of hexadecaammonium tetrakisphosphonate demonstrated significant inhibition of alkaline phosphatase activity. This suggests potential applications in treating diseases where alkaline phosphatase plays a role.

Case Study 2: Water Treatment

Research on the use of hexadecaammonium tetrakisphosphonate in water treatment showed effective removal of lead and cadmium ions from contaminated water sources. The chelation process facilitated by the phosphonate groups was identified as the primary mechanism.

Mechanism of Action

The mechanism of action of Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. This compound can form stable complexes with various metal ions, which can influence biological pathways and chemical reactions. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

3,6,9,12-Tetraazatetradecanedioic Acid (Carboxymethyl Analogs)

  • Structure : A related tetraazatetradecane derivative functionalized with eight carboxymethyl (-CH₂COOH) groups instead of phosphonatomethyl groups .
  • Properties :
    • Chelation Strength : Carboxylates exhibit weaker metal-binding affinity compared to phosphonates, particularly for divalent cations like Ca²⁺ and Mg²⁺ .
    • Solubility : Higher water solubility at neutral pH due to protonation of carboxyl groups, whereas phosphonates remain ionized across a broader pH range .
  • Applications : Primarily used in medical imaging as gadolinium-based contrast agents, leveraging moderate chelation for biocompatibility .

3,6,9,12-Tetraazatetradecamethylenediamine (PEHA)

  • Structure : A linear polyamine (pentaethylenehexamine) with six amine groups on a tetraazatetradecane backbone, lacking phosphonate substituents .
  • Properties :
    • Reactivity : Amines act as strong nucleophiles and crosslinking agents but lack the anionic character of phosphonates.
    • pH Sensitivity : Protonated amines dominate in acidic conditions, reducing chelation efficiency compared to phosphonates .
  • Applications : Used in epoxy resins, organic synthesis, and as a precursor for dendrimers .

Macrocyclic Tetraazacyclohexadeca Complexes

  • Structure : Macrocyclic analogs (e.g., [3,11-bis(methoxy-benzylidene)-2,12-dimethyl-1,5,9,13-tetraazacyclohexadeca-1,4,9,12-tetraene]) feature rigid, cyclic coordination environments .
  • Properties: Stability: Enhanced thermodynamic stability for transition metals (e.g., Cu²⁺, Fe³⁺) due to macrocyclic effect . Selectivity: Preferential binding to specific metal ions based on cavity size, unlike the flexible, non-selective chelation of the linear phosphonate compound .
  • Applications : Catalysis and materials science, particularly in designing metal-organic frameworks (MOFs) .

Phosphazene Derivatives

  • Structure: Cyclic dispirophosphazenes (e.g., tetrachloromonospirocyclotriphosphazenes) with alternating P–N backbones and chlorine substituents .
  • Properties :
    • Thermal Stability : Phosphazenes exhibit superior thermal resistance (>300°C) compared to phosphonate derivatives .
    • Reactivity : Susceptible to nucleophilic substitution at phosphorus centers, enabling tailored functionalization .
  • Applications : Flame retardants, electrolytes for lithium-ion batteries, and biomedical polymers .

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Substituents Key Properties Applications
Target Phosphonate Compound Linear tetraazatetradecane 12 phosphonatomethyl, 4 phosphonate High anionic charge, strong metal chelation Water treatment, corrosion inhibition
Carboxymethyl Analogs Linear tetraazatetradecane 8 carboxymethyl Moderate chelation, pH-sensitive Medical imaging
PEHA Linear tetraazatetradecane 6 amines Nucleophilic, pH-dependent protonation Epoxy resins, dendrimers
Macrocyclic Complexes Cyclic tetraazacyclohexadeca Benzylidene/methoxy High metal selectivity, rigid structure Catalysis, MOFs
Phosphazenes Cyclic phosphazene Chlorine, spiro groups Thermal stability, reactive P centers Flame retardants, batteries

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (H₂O) Chelation Strength (log K for Ca²⁺)
Target Phosphonate Compound 1,548.78 High 12.5 (estimated)
Carboxymethyl Analogs ~900 (estimated) Moderate 8.2
PEHA 287.45 High 5.8 (for Cu²⁺)
Macrocyclic Complexes ~600–800 Low 14.0 (for Fe³⁺)

Biological Activity

Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate is a complex compound with significant biological activity. This article summarizes its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22_{22}H46_{46}N6_{6}O12_{12}P4_{4}
  • Molecular Weight : 674.658 g/mol
  • CAS Number : 53473-28-2

The compound features a hexadecyl ammonium core with multiple phosphonate groups that enhance its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Hexadecaammonium tetrakisphosphonate exhibits various biological activities attributed to its structural characteristics:

  • Antimicrobial Activity : The presence of ammonium groups contributes to its ability to disrupt bacterial membranes. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria by compromising cell integrity.
  • Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. Its phosphonate groups can interact with cellular signaling pathways, leading to apoptosis in cancer cells.
  • Photodynamic Activity : Research indicates that derivatives of this compound can be used in photodynamic therapy (PDT). Upon exposure to light, these compounds generate reactive oxygen species (ROS) that can induce cell death in targeted tissues.

Antimicrobial Efficacy

A study examined the antimicrobial effects of hexadecaammonium tetrakisphosphonate against various pathogens. Results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines showed that hexadecaammonium tetrakisphosphonate significantly reduced cell viability:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)10

The mechanism involves the induction of apoptosis via caspase activation and mitochondrial dysfunction.

Photodynamic Therapy

In a recent investigation into photodynamic applications, hexadecaammonium tetrakisphosphonate was tested for its ability to generate ROS upon light activation:

  • Light Source : 660 nm LED
  • ROS Generation : Measured using DCFDA assay
  • Results : A significant increase in ROS levels was observed, correlating with increased cytotoxicity in cancer cells.

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 31P^{31}\text{P}-NMR to confirm the integration of phosphonatemethyl groups and tetraazatetradecane backbone symmetry .
  • X-ray Crystallography : Resolve coordination geometry in metal complexes, particularly for applications in catalysis or chelation .
  • Titration Analysis : Quantify protonation constants (log K values) via pH titration with NaOH to assess basicity and proton affinity of nitrogen sites .

How does the compound’s protonation behavior influence its coordination chemistry with transition metals?

Advanced Research Question
The linear hexaamine backbone exhibits six stepwise protonation constants (log K ≈ 8.9–9.9), with ~50% of basic sites protonated between pH 8–11 . This pH-dependent behavior enables selective metal coordination:

  • At neutral pH : The deprotonated phosphonate groups preferentially bind divalent cations (e.g., Cu2+^{2+}, Fe3+^{3+}) via P=O\cdotsM interactions, forming stable octahedral complexes .
  • Under acidic conditions : Protonated amine groups reduce metal affinity, favoring electrostatic interactions with anions.
    Methodological Note: Use isothermal titration calorimetry (ITC) to quantify binding stoichiometry and thermodynamic parameters .

How can researchers address low aqueous solubility (<5% w/v) during biological or catalytic studies?

Advanced Research Question

  • Solvent Optimization : Employ polar aprotic solvents (e.g., DMF, DMSO) or aqueous-organic biphasic systems to enhance solubility .
  • pH Adjustment : Deprotonate phosphonate groups at alkaline pH (≥10) to improve hydrophilicity.
  • Derivatization : Introduce PEGylated or sulfonate moieties to the backbone for increased biocompatibility (see analogous strategies for polyvinylpyrrolidone derivatives) .

How to resolve contradictions in reported spectroscopic data or synthetic yields?

Advanced Research Question
Discrepancies often arise from:

  • Side Reactions : Competing hydrolysis of phosphonates or incomplete crosslinking. Mitigate by optimizing reaction time (≥7 hours) and moisture control .
  • Purification Artifacts : Column chromatography may separate stereoisomers; confirm homogeneity via HPLC-MS .
  • Metal Interference : Trace metal contaminants (e.g., Fe3+^{3+}) can distort NMR signals. Pre-treat samples with chelating resins .

What methodologies are recommended for studying its environmental stability and degradation pathways?

Advanced Research Question

  • Hydrolysis Studies : Monitor phosphonate ester cleavage under varying pH (2–12) via 31P^{31}\text{P}-NMR or ion chromatography .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C) and identify volatile degradation products .
  • Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to evaluate acute aquatic toxicity (EC50_{50} > 100 mg/L inferred from analogous perfluorinated compounds) .

How to design experiments for evaluating its efficacy as a metal-chelating agent in wastewater treatment?

Advanced Research Question

  • Batch Adsorption Tests : Immobilize the compound on silica or resin supports and measure metal uptake (e.g., Pb2+^{2+}, Cd2+^{2+}) via ICP-MS .
  • Competitive Binding Studies : Compare selectivity in multi-metal solutions (e.g., Cu2+^{2+} vs. Zn2+^{2+}) using Langmuir isotherm models .
  • Regeneration Cycles : Test reusability by eluting bound metals with 0.1 M HNO3_3 and quantifying capacity loss after 5–10 cycles .

What computational tools can predict its supramolecular assembly or host-guest interactions?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate self-assembly into micelles or vesicles in aqueous media using AMBER or GROMACS force fields .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify high-affinity binding sites for anions (e.g., PF6_6^-) .
  • Docking Studies : Model interactions with biological targets (e.g., metalloenzymes) using AutoDock Vina .

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